molecular formula C8H11N3O2S B1344968 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1104804-23-0

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1344968
M. Wt: 213.26 g/mol
InChI Key: URGOHJSFVQDBFR-UHFFFAOYSA-N
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Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in medicinal chemistry. For instance, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed and synthesized as HSP90 inhibitors .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly. For example, the structure of “2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole” was found in the PubChem database .


Chemical Reactions Analysis

Pyrazoles are involved in a variety of chemical reactions. For instance, Dawood et al. synthesized N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N0-phenylthiourea derivative and then treated it with a variety of hydrazonoyl chlorides under basic condition (refluxed) to afford the corresponding 2-(4-(pyrazol- 4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly. For example, “Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate” has a molecular weight of 154.17 g/mol according to the PubChem database .

Scientific Research Applications

Synthesis of New Heterocyclic Systems

  • A study by Chaban, Matiichuk, and Matiychuk (2020) focused on synthesizing ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, leading to the creation of new heterocyclic systems. This research highlights the potential of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid derivatives in forming novel chemical structures (Chaban, Matiichuk, & Matiychuk, 2020).

Antimicrobial and Antifungal Applications

  • A study by Aneja et al. (2011) demonstrated the synthesis of pyrazolyl-2, 4-thiazolidinediones with significant antimicrobial and antifungal properties. These compounds, including variants of the 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, exhibited effectiveness against Gram-positive bacteria and showed notable antifungal activity (Aneja et al., 2011).

Synthesis of Pharmacophores

  • Research by Khalifa, Nossier, and Al-Omar (2017) involved the preparation of pharmacophore-linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives. This study signifies the role of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid in developing pharmacophores for potential medicinal applications (Khalifa, Nossier, & Al-Omar, 2017).

Antihyperglycemic Activity

  • Bhosle et al. (2014) synthesized new 2-hydrazolyl-4-thiazolidinone-5-carboxylic acids with pyrazolyl pharmacophores, displaying significant antihyperglycemic activity. This indicates the potential of the 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid derivatives in developing new antidiabetic treatments (Bhosle et al., 2014).

Hypoglycemic Activity

  • A study by Perepelytsya et al. (2019) explored the hypoglycemic activity of various derivatives, including those related to 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid. The compounds were found to induce significant reductions in blood glucose levels, suggesting their utility in treating hyperglycemia (Perepelytsya et al., 2019).

Synthesis and Antifungal Activity

  • Research by Du et al. (2015) on the synthesis of novel pyrazole-4-carboxylic acid amides, including derivatives of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, showed moderate to excellent antifungal activities against phytopathogenic fungi. This demonstrates the potential of these compounds in agricultural and pharmaceutical applications (Du et al., 2015).

Synthesis of Antimicrobial Agents

  • A study by Ayyash, Fadhil, and Mohammad (2022) involved synthesizing derivatives with antimicrobial properties. This research underscores the importance of the 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid framework in creating effective antimicrobial agents (Ayyash, Fadhil, & Mohammad, 2022).

Safety And Hazards

The safety and hazards of pyrazole derivatives can vary greatly depending on the specific compound. For example, “(1-Methyl-1H-pyrazol-4-yl)boronic acid” is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-3,6-7,10H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGOHJSFVQDBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

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